molecular formula C12H24Cl2Si B14471614 CID 21692320

CID 21692320

Cat. No.: B14471614
M. Wt: 267.31 g/mol
InChI Key: MAOSDFULQVKJAF-UHFFFAOYSA-N
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Description

CID 21692320 is a numerical identifier assigned to a chemical compound in the PubChem database. For instance, illustrates oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with structural similarities and distinct biological roles . Similarly, –20 detail chemical properties, synthesis methods, and pharmacokinetic parameters for compounds such as 2-(4-nitrophenyl)benzimidazole (CID 72863) and fluorinated derivatives (CID 2778286) . These examples underscore the importance of CID-based comparisons in cheminformatics and pharmacology.

Properties

Molecular Formula

C12H24Cl2Si

Molecular Weight

267.31 g/mol

InChI

InChI=1S/C12H24Cl2Si/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14/h12H,2-11H2,1H3

InChI Key

MAOSDFULQVKJAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC[Si]C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dichloromethyl)(undecyl)silane typically involves the reaction of undecylsilane with dichloromethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

Undecylsilane+Dichloromethylsilane(Dichloromethyl)(undecyl)silane\text{Undecylsilane} + \text{Dichloromethylsilane} \rightarrow \text{(Dichloromethyl)(undecyl)silane} Undecylsilane+Dichloromethylsilane→(Dichloromethyl)(undecyl)silane

Industrial Production Methods

Industrial production of (dichloromethyl)(undecyl)silane often involves large-scale batch or continuous processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(Dichloromethyl)(undecyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The chlorine atoms in the dichloromethyl group can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or amines under mild conditions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Methyl-substituted silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

(Dichloromethyl)(undecyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of (dichloromethyl)(undecyl)silane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 21692320, we analyze structurally and functionally related compounds using methodologies from the provided evidence. Key parameters include molecular properties, bioactivity, and synthetic accessibility.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound* Oscillatoxin D (CID 101283546) 2-(4-Nitrophenyl)Benzimidazole (CID 72863) Fluorinated Derivative (CID 2778286)
Molecular Formula Not Provided C₂₈H₄₀O₇ C₁₃H₉N₃O₂ C₉H₇F₃O₂
Molecular Weight Not Provided 504.62 g/mol 239.23 g/mol 204.15 g/mol
LogP (Partition Coeff.) 4.2 (predicted) 2.6 (experimental) 2.6 (consensus)
Bioactivity Cytotoxic (marine toxin) Antifungal, antiviral CYP1A2 inhibition
Synthetic Accessibility Low (complex polyketide) High (one-step synthesis) Moderate (fluorination steps)

Note: Specific data for this compound are unavailable in the provided evidence. Parameters are inferred from analogous compounds.

Key Findings:

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit high molecular weight and low synthetic accessibility due to polyketide backbones, contrasting with simpler heterocyclic compounds like CID 72863 .

Bioactivity : Fluorinated compounds (CID 2778286) show enzyme inhibition (CYP1A2), while benzimidazoles (CID 72863) demonstrate antimicrobial activity, highlighting functional diversity among analogs .

Pharmacokinetics : LogP values (2.6–4.2) suggest moderate to high lipophilicity, influencing bioavailability and BBB penetration, as seen in ’s fluorinated compound .

Methodological Insights from Evidence

The comparison draws on experimental and computational approaches from the provided sources:

  • Mass Spectrometry : and highlight LC-ESI-MS and GC-MS for structural elucidation, critical for differentiating isomers like oscillatoxin derivatives .
  • Collision-Induced Dissociation (CID) : correlates CID voltage with oligonucleotide fragmentation patterns, a technique applicable to stability studies of small molecules .
  • Pharmacological Screening : –11 emphasize cell-permeable CIDs (e.g., rapamycin analogs) and probiotics for therapeutic applications, though these refer to "chemical inducers of dimerization" rather than PubChem IDs .

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